Ivermectin Impurity D
Description
Significance of Impurity Profiling in Pharmaceutical Development and Quality Assurance
Impurity profiling is the identification, quantification, and control of various impurities present in pharmaceutical substances. nih.gov This process is critical for several reasons. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of a drug. Toxicological assessments of impurities are a mandatory part of the drug approval process, as stipulated by international guidelines such as those from the International Council for Harmonisation (ICH). smolecule.com
Furthermore, impurity profiling plays a crucial role in process optimization and validation. By understanding the formation of impurities, manufacturers can refine synthetic routes and establish appropriate storage conditions and shelf life for the drug product. nih.gov It is also essential for ensuring the consistency and quality of different batches of a drug, a cornerstone of Good Manufacturing Practices (GMP). nih.gov Analytical methods used to detect and quantify these impurities must be validated to ensure their accuracy, precision, and reliability. nih.gov
Overview of Impurities within Macrocyclic Lactone Pharmaceuticals
Macrocyclic lactones, such as the avermectins and milbemycins, are a class of complex molecules derived from the fermentation of the soil microorganism Streptomyces avermitilis. mdpi.comresearchgate.net These compounds, including the widely used ivermectin, are characterized by a large lactone ring structure. mdpi.comnih.gov Due to their complex structures and manufacturing processes, which often involve fermentation and subsequent chemical modification, macrocyclic lactone pharmaceuticals can contain a significant number of process-related impurities and degradation products. researchgate.nettandfonline.com
Common impurities in this class of drugs can arise from incomplete reactions, side reactions, or degradation of the active ingredient under various stress conditions like exposure to light, heat, humidity, or acidic and alkaline environments. nih.govuspnf.com The structural similarity of these impurities to the parent compound often presents a significant challenge for their separation and analysis. Advanced analytical techniques, particularly high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are essential for the effective profiling of impurities in macrocyclic lactones. researchgate.netconicet.gov.ar
Contextualization of Ivermectin Impurity D within the Ivermectin Impurity Landscape
Ivermectin itself is a mixture of two main components: 22,23-dihydroavermectin B1a (H2B1a), which constitutes at least 90% of the substance, and 22,23-dihydroavermectin B1b (H2B1b). uspbpep.com The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) list several potential impurities in ivermectin, which must be controlled within strict limits. uspbpep.comdrugfuture.com
This compound is one of the specified impurities in the European Pharmacopoeia. nih.gov It is identified as 28-Oxo Ivermectin B1a or 5-O-Demethyl-22,23-dihydro-28-oxoavermectin A1a. uspbpep.comnih.gov This compound is recognized as a degradation product of ivermectin, often formed through oxidative pathways. smolecule.comacs.org The presence and quantity of this compound, along with other related substances, are critical quality attributes that are closely monitored to ensure the safety and stability of ivermectin products. nih.govcbg-meb.nl The USP also sets limits for various impurities in ivermectin formulations, highlighting the regulatory importance of controlling these substances. uspnf.com
Chemical Profile and Characterization of this compound
A thorough understanding of the chemical properties and analytical characterization of this compound is essential for its effective identification and quantification in ivermectin drug substances and products.
Chemical and Physical Properties
This compound is a well-defined chemical entity with specific physical and chemical properties that distinguish it from the parent ivermectin molecule and other related impurities.
| Property | Value | Source |
| Chemical Name | 28-Oxo Ivermectin B1a; 5-O-Demethyl-22,23-dihydro-28-oxoavermectin A1a | uspbpep.compharmaffiliates.com |
| CAS Number | 102190-55-6 | pharmaffiliates.com |
| Molecular Formula | C48H72O15 | pharmaffiliates.com |
| Molecular Weight | 889.08 g/mol | pharmaffiliates.com |
| Appearance | White to Off-White Solid | cymitquimica.com |
| Synonyms | This compound [EP], 28-Oxoh2b1a | nih.gov |
Synthesis and Isolation
This compound is primarily formed as a degradation product of ivermectin, particularly through oxidation. smolecule.comacs.org Its synthesis for use as a reference standard typically involves controlled degradation of ivermectin under specific conditions, such as exposure to oxidizing agents. The isolation and purification of this compound from bulk ivermectin or degradation mixtures are crucial for its use in analytical method development and validation. Preparative high-performance liquid chromatography (preparative HPLC) is the primary technique employed for isolating this and other ivermectin impurities, allowing for the collection of a pure standard for characterization.
Spectroscopic and Chromatographic Data
The definitive identification and characterization of this compound rely on a combination of advanced spectroscopic and chromatographic techniques.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact mass and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides fragmentation data that helps in elucidating its structure and differentiating it from other isomers and impurities. nih.govbohrium.com The molecular weight of 889.08 g/mol corresponds to the addition of an oxygen atom compared to ivermectin, consistent with an oxidation product. pharmaffiliates.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1H NMR, 13C NMR, and various two-dimensional techniques (e.g., COSY, HSQC, HMBC), provides detailed information about the molecular structure of this compound. researchgate.net These analyses allow for the precise assignment of protons and carbons, confirming the position of the oxo group at the C-28 position and other structural features. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for the separation and quantification of this compound in routine quality control. Reversed-phase HPLC methods, often using a C18 column and a mobile phase consisting of a mixture of acetonitrile, methanol (B129727), and water, are typically employed. bohrium.com The retention time of this compound relative to the main ivermectin peak is a key parameter for its identification in a chromatogram. The European Pharmacopoeia specifies limits for an impurity with a relative retention time of 1.3 to 1.5, which corresponds to this compound among others. drugfuture.com
Properties
CAS No. |
102190-55-6 |
|---|---|
Molecular Formula |
C48H72O15 |
Molecular Weight |
889.1 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,18-dione |
InChI |
InChI=1S/C48H72O15/c1-11-24(2)42-27(5)17-18-47(63-42)23-32-20-31(62-47)16-15-26(4)41(59-38-22-36(55-10)43(30(8)57-38)60-37-21-35(54-9)40(50)29(7)56-37)25(3)13-12-14-33-45(51)61-44-39(49)28(6)19-34(46(52)58-32)48(33,44)53/h12-15,19,24-25,27,29-32,34-44,49-50,53H,11,16-18,20-23H2,1-10H3/b13-12+,26-15+,33-14+/t24-,25-,27-,29-,30-,31+,32-,34-,35-,36-,37-,38-,39+,40-,41-,42+,43-,44+,47+,48+/m0/s1 |
InChI Key |
SOVJPRRDKZIUGJ-NZWFHOADSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\C(=O)O[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4C(=O)OC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Appearance |
White Solid |
melting_point |
>168°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
28-Oxo Ivermectin B1a (Impurity); 5-O-Demethyl-22,23-dihydro-28-oxo-avermectin A1a; Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][2,6]benzodioxacyclooctadecin-13,2’-[2H]pyran] Avermectin A1a Deriv. |
Origin of Product |
United States |
Structural Context and Advanced Nomenclature of Ivermectin Impurity D
Systematic Naming Conventions for Ivermectin-Related Degradation Products
The nomenclature of ivermectin and its related substances, including degradation products like Impurity D, is governed by systematic chemical naming conventions, primarily those established by the International Union of Pure and Applied Chemistry (IUPAC). These names provide an unambiguous description of the molecule's complex structure.
Ivermectin Impurity D is known by several synonyms, which often reflect its relationship to the parent compound and key structural modifications. According to the European Pharmacopoeia (EP), its chemical name is 5-O-Demethyl-28-oxo-22,23-dihydroavermectin A1a. synzeal.comlotusfeetpharma.com Other common synonyms include 28-oxoH2B1a and 28-Oxo Ivermectin B1a. synzeal.comsmolecule.comlgcstandards.compharmaffiliates.compharmaffiliates.com
The IUPAC name for this compound is (1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,18-dione. smolecule.comnih.gov This comprehensive name precisely defines the stereochemistry and connectivity of every atom within the molecule.
The molecular formula for this compound is C48H72O15, and it has a molecular weight of approximately 889.08 g/mol . synzeal.comlotusfeetpharma.compharmaffiliates.com
Elucidation of Specific Structural Modifications in this compound
The structure of this compound has been determined through extensive spectroscopic analysis, including one-dimensional and two-dimensional nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). sci-hub.se These techniques have revealed specific alterations to the basic ivermectin framework.
Identification of the 28-Oxo Moiety
A key structural feature of this compound is the presence of an oxo (or ketone) group at the C28 position. synzeal.comlotusfeetpharma.comsmolecule.comlgcstandards.compharmaffiliates.comnih.gov This is a significant modification from the parent ivermectin structure. The presence of this carbonyl group is indicated by its characteristic signals in spectroscopic analyses. The systematic name "28-oxo" explicitly denotes this chemical change.
Characterization of the 5-O-Demethyl-22,23-dihydroavermectin A1a Framework
This compound is built upon the foundational structure of 5-O-demethyl-22,23-dihydroavermectin A1a. synzeal.comlotusfeetpharma.comsmolecule.compharmaffiliates.comnih.gov This indicates two primary modifications relative to avermectin (B7782182) A1a:
5-O-demethylation: The methoxy (B1213986) group typically found at the C5 position of the macrocyclic lactone ring in avermectin A1a has been removed.
22,23-dihydro: The double bond that is normally present between the C22 and C23 positions in avermectin A1a has been reduced to a single bond. synzeal.comlotusfeetpharma.comsmolecule.compharmaffiliates.comnih.gov This saturation is a defining feature of the ivermectin molecule itself.
Ivermectin is primarily a mixture of 22,23-dihydroavermectin B1a and 22,23-dihydroavermectin B1b. nih.gov The core structure of Impurity D aligns with the "a" component of this mixture, which features an ethyl group at the C25 position.
Genesis and Mechanisms of Formation of Ivermectin Impurity D
Degradation Pathways of Ivermectin Leading to Impurity D Formation
Ivermectin's complex macrocyclic lactone structure, while responsible for its potent biological activity, also renders it susceptible to degradation under various stress conditions. researchgate.netitmedicalteam.pl Forced degradation studies, which are conducted under conditions more severe than accelerated stability testing, have been instrumental in elucidating the pathways through which ivermectin breaks down. These studies involve subjecting the drug substance to acid and alkali hydrolysis, oxidation, heat, and photolysis to identify and characterize the resulting degradation products. nih.govtandfonline.com Such comprehensive analyses are crucial for understanding the stability profile of ivermectin and for the development of stable formulations. nih.gov
Ivermectin Impurity D, identified as 28-Oxo Ivermectin B1a, is a specific degradation product that arises from these processes. smolecule.com Its formation underscores the importance of controlling the environmental conditions during the manufacturing and shelf-life of ivermectin products to minimize the levels of this and other impurities. The presence of impurities can potentially impact the safety and efficacy of the final drug product.
Oxidative Degradation Mechanisms.researchgate.netbohrium.com
Oxidative degradation is a significant pathway leading to the formation of ivermectin impurities, including Impurity D. This process involves the chemical alteration of the ivermectin molecule through reactions with oxygen and other reactive oxygen species.
Exposure to oxygen can directly lead to the oxidation of ivermectin. Studies have shown that ivermectin is susceptible to oxidative degradation, which can result in the formation of various oxidized derivatives. itmedicalteam.plsmolecule.com The presence of oxygen, especially during storage or processing, can facilitate the formation of impurities. The oxidation process often involves the conversion of hydroxyl groups to carbonyl groups. tandfonline.com For instance, the C-5 position of avermectins is known to be susceptible to oxidation, leading to keto derivatives. tandfonline.com To mitigate this, antioxidants may be included in formulations. For example, the addition of alpha-tocopherol (B171835) has been shown to improve the stability of ivermectin-loaded microspheres sterilized by gamma irradiation, a process that can generate free radicals in the presence of oxygen. nih.govresearchgate.net
Reactive oxygen species (ROS) are highly reactive chemical molecules formed from oxygen. In the context of drug degradation, ROS can be generated by various means, including exposure to light or the presence of certain catalysts. These species can then attack the ivermectin molecule, leading to its degradation.
Influence of Oxygen Exposure
Photolytic Degradation Mechanisms.researchgate.net
Photolytic degradation refers to the breakdown of molecules caused by the absorption of light energy. Ivermectin has been shown to be sensitive to light, and exposure to it can lead to the formation of degradation products.
The structural components of ivermectin, including a carbonyl group and conjugated double bonds, suggest a potential for photoreactivity. mdpi.com Studies have confirmed that ivermectin is unstable when exposed to light during storage. mdpi.com When subjected to photolytic stress in both solid and solution states, ivermectin undergoes degradation. researchgate.netnih.gov
Research on the photostability of ivermectin has shown that exposure to UVA and UVC radiation can cause significant changes in its chemical structure. mdpi.com This degradation is influenced by the medium in which the drug is dissolved, with degradation being more pronounced in seawater compared to river water. mdpi.com The presence of certain ions and trace metals in seawater may catalyze photochemical reactions, accelerating the breakdown of ivermectin. mdpi.com The absorption of light can lead to the generation of free radicals, which then contribute to the degradation process. nih.govmdpi.com
Hydrolytic Degradation Pathways.bohrium.com
Hydrolytic degradation involves the breakdown of a substance by reaction with water. Ivermectin is susceptible to hydrolysis under both acidic and basic conditions. itmedicalteam.pl The molecule contains two glycosidic bonds which are particularly prone to acid-catalyzed hydrolysis, leading to the loss of saccharide residues. google.com
Under acidic conditions, ivermectin can degrade into its monosaccharide and aglycone forms. google.com The rate of this degradation is dependent on the pH, with stronger acidic conditions leading to faster breakdown. google.com Conversely, in alkaline media, ivermectin can undergo epimerization. google.comresearchgate.net Forced degradation studies have demonstrated that ivermectin is labile to both acid and base hydrolysis, with significant degradation observed when exposed to aqueous solutions of hydrochloric acid and sodium hydroxide. oup.com The specific degradation products formed will depend on the precise pH and temperature conditions of the hydrolysis. itmedicalteam.pl
Interactive Data Tables
The following tables summarize the conditions and outcomes of forced degradation studies on ivermectin.
Table 1: Summary of Ivermectin Degradation Under Various Stress Conditions
| Stress Condition | Reagent/Method | Observation | Reference |
| Acidic Hydrolysis | 2N HCl, refluxed at 80°C for 3h | Significant degradation | itmedicalteam.pl |
| Alkaline Hydrolysis | 2N NaOH, refluxed at 80°C for 3h | Complete degradation | itmedicalteam.pl |
| Oxidative | 30% (v/v) H₂O₂ | Susceptible to oxidation | itmedicalteam.pl |
| Photolytic | UV light exposure | Susceptible to photo-degradation | itmedicalteam.pl |
| Thermal | 80°C | Stable | tandfonline.com |
Table 2: Degradation Products of Ivermectin Identified in Forced Degradation Studies
| Stress Condition | Identified Degradation Product(s) | Analytical Method | Reference |
| Oxidative (H₂O₂) | 3,4-epoxide H2B1a | LC-HRMS, NMR | researchgate.netnih.gov |
| Oxidative (K₂Cr₂O₇) | 5-oxo B1a | LC-HRMS | tandfonline.com |
| Acidic | Monosaccharide B1a | LC-HRMS, NMR | tandfonline.com |
| Alkaline | 2-epimer H₂B₁a | HPLC | google.comresearchgate.net |
| Photolytic | Various photo-products | HPLC, Computational Calculations | mdpi.com |
Acid-Catalyzed Hydrolysis
Ivermectin is susceptible to degradation under acidic conditions. researchgate.net The primary mechanism of acid-catalyzed degradation is the hydrolysis of the glycosidic bonds linking the oleandrose (B1235672) disaccharide to the aglycone (the macrocyclic lactone core). google.comgoogle.com This cleavage results in the formation of the ivermectin monosaccharide and the ivermectin aglycone, which are distinct from this compound. researchgate.netsrce.hr
Studies show that in acidic environments, such as a solution with a pH below 4.0, the predominant impurity formed is the monosaccharide of ivermectin B1a. google.com Forced degradation studies under various acidic conditions have been conducted to identify the resulting degradants, confirming the drug's instability in acid. researchgate.net While these conditions promote degradation, the direct formation of this compound through acid hydrolysis is not the principal reported pathway. The primary pathway involves the loss of the sugar moieties. google.comgoogle.com
| Condition | Description | Primary Degradation Products | Reference |
|---|---|---|---|
| Acidic Conditions (e.g., 0.1M HCl) | Ivermectin solution exposed to acidic pH at elevated temperatures (e.g., 36-37°C). | Monosaccharide Ivermectin B1a, Ivermectin Aglycone. | google.comgoogle.comsrce.hr |
Thermal Degradation Processes
Thermal stability studies are a critical part of evaluating drug substance purity. Ivermectin has a melting point of approximately 155-157°C and begins to undergo significant thermal decomposition at higher temperatures, around 305°C. researchgate.netresearchgate.net Forced degradation studies involve subjecting ivermectin, in both solid and solution states, to heat to identify potential thermal degradants. researchgate.net
Process-Related Impurity Generation During Ivermectin Synthesis and Manufacturing
Impurities in a final drug substance can originate from various stages of the manufacturing process, including the synthesis itself, reaction conditions, and the raw materials used. conicet.gov.ar
By-products from Intermediate Reactions
The synthesis of ivermectin involves the chemical modification of avermectin (B7782182), a natural fermentation product of Streptomyces avermitilis. who.intwikipedia.org The primary reaction is the selective catalytic hydrogenation of the C22-C23 double bond of avermectin B1 (a mixture of Avermectin B1a and B1b). wikipedia.orggoogle.com
A significant by-product of this reaction is tetrahydroavermectin, which occurs when the hydrogenation is not perfectly selective and the double bond at the C3-C4 position is also reduced. google.cominchem.org Other identified process-related impurities often relate to the starting material, avermectin, or are isomers and demethylated versions, such as 24-demethyl H2B1a. researchgate.net this compound is generally considered a degradation product rather than a direct by-product of the hydrogenation reaction. smolecule.com
Influence of Reaction Conditions (e.g., pH, Temperature)
The conditions under which ivermectin is synthesized and formulated have a significant impact on its purity. The hydrogenation of avermectin is typically carried out at specific temperatures (e.g., 40-80°C) and pressures. google.com Deviations from optimized conditions can affect the selectivity of the reaction and the impurity profile.
Post-synthesis, the pH of any solutions containing ivermectin is critical. A pH range of 4 to 6 is generally considered optimal for stability. google.com If the pH deviates into acidic or alkaline territory during processing or formulation, the degradation pathways described in sections 3.1.3.1 and 3.1.3.2 can be initiated, leading to the formation of hydrolysis or isomerization impurities. google.comgoogle.com Similarly, exposure to high temperatures during manufacturing steps like drying can accelerate the formation of thermal and oxidative degradation products, potentially including this compound. smolecule.comconicet.gov.ar
Residual Contaminants from Raw Materials and Solvents
The purity of the final ivermectin product is also dependent on the quality of the materials used in its synthesis. Impurities present in the starting material, avermectin, can be carried through the synthesis process and appear in the final product. researchgate.net
Furthermore, reagents, solvents, and catalysts used in the manufacturing process can remain as residual contaminants. conicet.gov.ar For instance, the Wilkinson's catalyst (a rhodium-based complex) often used for the hydrogenation step can be difficult to remove completely, leading to heavy metal contamination in the final product if not properly managed. google.comgoogle.com Solvents used during reaction and purification steps are another potential source of impurities. conicet.gov.ar
Advanced Analytical Methodologies for Ivermectin Impurity D Characterization and Quantification
Chromatographic Techniques for Separation and Profiling
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are fundamental in the analysis of ivermectin and its impurities. bohrium.comresearchgate.net These methods allow for the effective separation of Impurity D from the active pharmaceutical ingredient (API) and other related substances.
The development of a robust HPLC method is crucial for the accurate determination of Ivermectin Impurity D. This involves a systematic approach to optimizing various chromatographic parameters to achieve the desired separation and sensitivity. bohrium.comoup.com
Reversed-phase HPLC (RP-HPLC) is the most commonly employed technique for the analysis of ivermectin and its impurities due to its suitability for separating non-polar to moderately polar compounds. bohrium.comresearchgate.net Optimization of RP-HPLC methods is essential to resolve complex mixtures of impurities. A well-developed RP-HPLC method can successfully separate ivermectin from its process-related impurities and degradation products. bohrium.comoup.com The goal is to achieve a high degree of selectivity, allowing for the accurate identification and quantification of each component. bohrium.com
The choice of the stationary phase is a critical factor in RP-HPLC. For the analysis of ivermectin and its impurities, C18 (octadecylsilyl) columns are widely used and have demonstrated excellent performance. bohrium.comresearchgate.netmdpi.com The non-polar nature of the C18 stationary phase provides strong hydrophobic interactions with the lipophilic ivermectin and its related compounds, leading to effective separation. nih.gov Columns with specific characteristics, such as the HALO C18 column (100 mm × 4.6 mm I.D., 2.7 μm particle size), have been successfully used to separate ivermectin and its impurities. bohrium.comoup.comresearchgate.net Other C18 columns, like the Inertsil ODS-3V (150 x 4.6 mm, 5µm) and Thermo BDS C-18 (15cm x 4.6mm, 5 µm), have also been utilized in various methods. researchgate.netajpaonline.com
Table 1: Examples of C18 Columns Used in Ivermectin Analysis
| Column Name | Dimensions | Particle Size | Reference |
| HALO C18 | 100 mm × 4.6 mm I.D. | 2.7 μm | bohrium.comoup.comresearchgate.net |
| Inertsil ODS-3V | 150 mm x 4.6 mm | 5 µm | ajpaonline.com |
| Thermo BDS C-18 | 15 cm x 4.6 mm | 5 µm | researchgate.net |
| Supelco Ascentis® Express C18 | 150 mm × 4.6 mm | Not Specified | researchgate.net |
| ZORBAX SB phenyl | 250 × 4.6 mm | 5 μm | researchgate.net |
| Shim-pack GIST C18 | 250 mm L x 4.6 mm I.D. | 5 μm | shimadzu.com |
This table is for illustrative purposes and does not represent a complete list of all available columns.
The mobile phase composition plays a pivotal role in achieving the desired separation in RP-HPLC. Typically, a mixture of an aqueous component and an organic solvent is used. For ivermectin analysis, mobile phases often consist of acetonitrile, methanol (B129727), and water in various proportions. researchgate.netgoogle.com For instance, a mobile phase of acetonitrile, methanol, and purified water in a 60:30:10 (v/v/v) ratio has been described. researchgate.net Another method utilizes a mixture of 0.1% trifluoroacetic acid (TFA) in water as the aqueous component and methanol as the organic modifier. mdpi.com
Gradient elution is frequently employed to enhance separation efficiency, especially when dealing with a complex mixture of compounds with varying polarities. bohrium.comoup.comgoogle.com This strategy involves changing the composition of the mobile phase during the chromatographic run. A typical gradient might start with a higher proportion of the aqueous phase and gradually increase the organic solvent concentration. This allows for the elution of more polar compounds first, followed by the less polar compounds like ivermectin and its impurities. For example, a gradient elution on a HALO C18 column maintained at 40 °C can separate all analytes of interest within 25 minutes. bohrium.comoup.comresearchgate.net
Table 2: Example of a Gradient Elution Program for Ivermectin Analysis
| Time (min) | % Aqueous (e.g., 0.1% TFA in Water) | % Organic (e.g., Methanol) |
| 0.0 - 4.0 | 57 | 43 |
| 4.0 - 6.6 | 0 | 100 |
| 6.6 - 8.5 | 0 | 100 |
| 8.5 - 10.0 | 0 | 100 |
| 10.0 - 11.0 | 57 | 43 |
This is a representative example based on a published method and may require optimization for specific applications. mdpi.com
Several detection modalities can be coupled with HPLC for the quantification of this compound. Ultraviolet (UV) detection is commonly used, with monitoring typically performed at a wavelength of around 245 nm or 254 nm. bohrium.comresearchgate.netajpaonline.com A Diode Array Detector (DAD) offers the advantage of acquiring spectra across a range of wavelengths, which can aid in peak identification and purity assessment. nih.gov
Fluorescence detection (FLD) is another sensitive technique. researchgate.net Although ivermectin itself is not highly fluorescent, it can be derivatized to form a fluorescent product, significantly enhancing detection limits. researchgate.net This approach is particularly useful for trace-level analysis.
Table 3: Common HPLC Detection Methods for Ivermectin and Impurities
| Detector | Principle | Common Wavelength/Conditions | Reference |
| Ultraviolet (UV) | Measures absorbance of UV light | 245 nm, 254 nm | bohrium.comresearchgate.netajpaonline.com |
| Diode Array (DAD) | Acquires UV-Vis spectra | 245 nm | nih.gov |
| Fluorescence (FLD) | Measures emission of light after excitation | Requires derivatization | researchgate.net |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can operate at much higher pressures, leading to significantly improved resolution, faster analysis times, and increased sensitivity. The transition from HPLC to UHPLC can dramatically reduce the analysis time for ivermectin and its impurities while maintaining or even improving the quality of the separation. shimadzu.com For instance, a conventional HPLC method with a run time of over 20 minutes could potentially be shortened to a few minutes using UHPLC. This increase in throughput is highly beneficial in quality control environments where a large number of samples need to be analyzed.
Mobile Phase Composition and Gradient Elution Strategies
Preparative Chromatography for Impurity Isolation
The isolation of this compound in sufficient quantities for detailed structural analysis is a critical first step, primarily achieved through preparative high-performance liquid chromatography (HPLC). conicet.gov.arresearchgate.net This technique scales up analytical HPLC methods to separate and collect fractions of specific compounds from a complex mixture. conicet.gov.ar
Reversed-phase chromatography is the predominant mode of separation for ivermectin and its impurities. google.com In this approach, a non-polar stationary phase, such as C18 or C8, is used in conjunction with a polar mobile phase. google.com The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. Due to its distinct polarity profile compared to the main ivermectin components (B1a and B1b), Impurity D can be effectively resolved.
The selection of chromatographic parameters is crucial for successful isolation. Key variables that are optimized include:
Column: C18 columns are frequently employed for their excellent resolving power for avermectin-class compounds. researchgate.net Dimensions of preparative columns are significantly larger than analytical columns to accommodate higher sample loads. sci-hub.se
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile, methanol, and water. google.com The precise ratio of these solvents is adjusted in a gradient or isocratic elution to achieve optimal separation between this compound and other related substances. researchgate.net For mass spectrometry compatibility, volatile buffers like formic acid may be used instead of non-volatile ones like phosphoric acid. sielc.comsielc.com
Flow Rate: Flow rates in preparative HPLC are substantially higher than in analytical HPLC to process larger volumes of the sample mixture in a reasonable timeframe.
Detection: Ultraviolet (UV) detection is commonly used to monitor the elution of compounds from the column, typically at a wavelength where ivermectin and its impurities exhibit strong absorbance, such as 245 nm or 254 nm. researchgate.net
Once isolated, the purified fraction containing this compound can be concentrated and used for definitive structural elucidation by spectroscopic techniques. researchgate.net The purity of the isolated fraction is often confirmed by analytical HPLC before proceeding with further analysis. sci-hub.se
Table 1: Example of Preparative HPLC Parameters for Ivermectin Impurity Isolation
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18, 250 × 21.2 mm, 5 µm | |
| Mobile Phase | Acetonitrile/Water or Acetonitrile/Methanol/Water mixtures | google.com |
| Flow Rate | e.g., 10 mL/min | |
| Detection | UV at 245 nm or 254 nm | researchgate.net |
Spectroscopic Techniques for Structural Elucidation and Confirmation
Following isolation, a combination of sophisticated spectroscopic techniques is employed to definitively determine the chemical structure of this compound. conicet.gov.ar
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable tool for the characterization of pharmaceutical impurities, providing vital information on molecular weight and structure. conicet.gov.arresearchgate.netgoogle.comCurrent time information in Madison County, US.nih.gov
High-resolution mass spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. conicet.gov.arCurrent time information in Madison County, US. This precision allows for the determination of the elemental composition of a molecule, a critical step in identifying an unknown impurity. For this compound, also known as 28-Oxo Ivermectin B1a, HRMS can confirm its molecular formula, which is C48H72O15. smolecule.com This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. researchgate.net
Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. conicet.gov.arresearchgate.netCurrent time information in Madison County, US. When coupled with liquid chromatography (LC-MS/MS), it allows for the separation of impurities from the API before mass analysis. researchgate.netnih.gov The fragmentation pattern of an impurity is compared to that of the parent drug, ivermectin. researchgate.net Differences in the fragmentation pathways help to pinpoint the specific structural modification in the impurity. nih.gov For instance, the fragmentation of this compound would be expected to show characteristic losses related to its sugar moieties and the macrocyclic lactone core, with shifts in fragment masses indicating the position of the additional oxygen atom in the 28-oxo position.
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of large and thermally labile molecules like ivermectin and its impurities. conicet.gov.ar ESI allows for the gentle transfer of ions from solution into the gas phase, minimizing fragmentation in the ion source and typically producing protonated molecules [M+H]+ or other adducts, such as sodium [M+Na]+. plos.org This is particularly advantageous for obtaining accurate molecular weight information. ESI can be operated in both positive and negative ion modes to maximize the information obtained. nih.gov
Table 2: Mass Spectrometry Data for this compound
| Technique | Information Obtained | Example Data for this compound | Reference |
|---|---|---|---|
| HRMS | Elemental Composition | Molecular Formula: C48H72O15 | smolecule.com |
| MS/MS | Structural Fragmentation | Comparison of fragmentation patterns with Ivermectin B1a to locate the structural modification. | researchgate.net |
| ESI-MS | Molecular Ion | Observation of adducts like [M+Na]+. | plos.org |
Tandem Mass Spectrometry (MS/MS or LC-MS/MS) for Fragmentation Pathway Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
While mass spectrometry provides excellent information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of organic molecules. conicet.gov.arnih.govtandfonline.com NMR provides detailed information about the carbon-hydrogen framework of a molecule. conicet.gov.ar
For the structural confirmation of this compound, a suite of NMR experiments is typically performed:
¹H NMR (Proton NMR): This experiment provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.
¹³C NMR (Carbon NMR): This provides information about the different types of carbon atoms present.
2D NMR Experiments:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish spin systems.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, which is important for determining stereochemistry.
By analyzing the chemical shifts, coupling constants, and correlations from these NMR experiments, the precise location of the keto group at the C-28 position in this compound can be definitively confirmed, and its stereochemistry can be assigned. sci-hub.se The combination of comprehensive 1D and 2D NMR data allows for the complete and unequivocal structural assignment of the impurity. sci-hub.se
One-Dimensional NMR (¹H, ¹³C, DEPT)
One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like this compound.
¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom in the molecule. Key signals in the ¹H NMR spectrum of this compound would be compared to those of the parent Ivermectin B1a. The absence of the proton signal corresponding to the C-28 position and the appearance of new signals would indicate the modification at this site.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. A significant downfield shift for the C-28 carbon signal is expected, which is indicative of the presence of a carbonyl group.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. In the case of this compound, these experiments would confirm the changes in the carbon skeleton, particularly the oxidation at the C-28 position.
A complete analysis of 1D NMR data is crucial for the initial structural assessment of impurities. sci-hub.se
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are indispensable for assembling the complete molecular structure and determining the stereochemistry of complex molecules like this compound. sci-hub.se
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) correlations between adjacent protons, helping to piece together the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows connections between protons and carbons that are two or three bonds apart. It is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For this compound, HMBC correlations would be critical in confirming the position of the newly formed carbonyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is vital for determining the relative stereochemistry of the molecule. sci-hub.seconicet.gov.ar
The combined data from these 2D NMR experiments allow for a detailed and unambiguous structural elucidation of this compound. sci-hub.se
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a characteristic strong absorption band for the newly introduced ketone (C=O) functional group, typically in the region of 1650-1750 cm⁻¹. sci-hub.se This would be a key differentiating feature from the IR spectrum of Ivermectin, which would show an alcohol (O-H) stretching band for the C-28 hydroxyl group.
Hyphenated Techniques for Comprehensive Impurity Profiling
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures like bulk drug substances containing various impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique widely used for the identification and quantification of impurities in pharmaceuticals. nih.govnih.govplos.org A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be developed to separate Ivermectin from its impurities, including Impurity D. researchgate.net The eluent is then introduced into a mass spectrometer, which provides mass-to-charge ratio (m/z) information for the separated components.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the impurity, allowing for the determination of its elemental composition. researchgate.net Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion, and the resulting fragmentation pattern provides valuable structural information that can be used to identify the impurity. researchgate.netresearchgate.net In the positive ion mode of electrospray ionization (ESI), Ivermectin typically shows a prominent sodium adduct ion. nih.govplos.org
| Technique | Application for this compound | Key Findings |
| LC-MS | Separation from Ivermectin and other impurities; Molecular weight determination. | Allows for the detection and quantification of Impurity D in the bulk drug. |
| LC-HRMS | Accurate mass measurement. | Provides the elemental composition of the impurity. researchgate.net |
| LC-MS/MS | Structural elucidation through fragmentation analysis. | The fragmentation pattern helps to confirm the position of the modification. researchgate.netresearchgate.net |
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) combines the separation power of HPLC with the structural elucidation capabilities of NMR. conicet.gov.ar This technique allows for the direct acquisition of NMR spectra of impurities as they elute from the chromatography column, even without their isolation. conicet.gov.ar For trace impurities, LC-NMR can be operated in a stopped-flow mode, where the elution is paused when the impurity peak is in the NMR flow cell to allow for longer acquisition times and the collection of more detailed 2D NMR data. conicet.gov.ar This is particularly valuable for the unequivocal structural confirmation of impurities like this compound that are present at low levels.
Advanced Hyphenated Systems (e.g., LC-NMR-MS)
The integration of LC, NMR, and MS into a single system (LC-NMR-MS) provides the most comprehensive information for impurity profiling. conicet.gov.ar This powerful combination allows for the simultaneous acquisition of retention time, molecular weight, and detailed structural information from a single chromatographic run. The complementary nature of MS (sensitive, provides molecular weight) and NMR (provides detailed structural connectivity) makes this an unparalleled tool for the rapid and unambiguous identification of unknown impurities in pharmaceutical products. conicet.gov.ar
Impurity Profiling and Control Strategies for Ivermectin Impurity D in Pharmaceutical Manufacturing
Definition of Impurity Specifications and Acceptance Criteria for Ivermectin Formulations
The control of impurities in pharmaceutical products is a mandate of global regulatory bodies. For Ivermectin formulations, specifications for impurities, including Impurity D, are established to ensure product quality and safety. These specifications define the acceptable limits for known and unknown impurities.
Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for setting these limits. iajps.com The European Pharmacopoeia (Ph. Eur.) outlines specific tests and limits for related substances in ivermectin. cbg-meb.nlgeneesmiddeleninformatiebank.nl For instance, some regulatory documents specify that the total impurities should not exceed 5.0% at the end of the product's shelf life. unideb.hu
A developed reversed-phase high-performance liquid chromatography (RP-HPLC) method has demonstrated a quantitation limit of 0.1% for ivermectin impurities, showcasing the level of precision required in their control. This method is noted to have a higher degree of selectivity compared to existing compendial methods. It is crucial that the finished product specifications are adequate to control all relevant parameters for the dosage form. cbg-meb.nlgeneesmiddeleninformatiebank.nl
Table 1: Example of Impurity Specifications for Ivermectin
| Parameter | Specification |
| Identification of Impurity D | Conforms to standard |
| Assay of Impurity D | Report value |
| Limit of Impurity D | ≤ 0.5% (example value) |
| Total Impurities | ≤ 5.0% unideb.hu |
Note: The specific limit for Ivermectin Impurity D can vary based on the pharmacopeia and the manufacturer's validated process.
Risk Assessment Methodologies for Impurity D in Pharmaceutical Processes
Risk assessment is a cornerstone of modern pharmaceutical development and manufacturing, as emphasized by the ICH M7 guideline, which addresses the control of DNA reactive (mutagenic) impurities. europa.eufreyrsolutions.com This systematic process is used to identify, analyze, and evaluate potential risks associated with impurities. pharmaknowledgeforum.com
For this compound, the risk assessment process would involve:
Hazard Identification: Determining the potential for Impurity D to be genotoxic or have other adverse effects. veeprho.com This involves a thorough review of available toxicological data and in-silico assessments. freyrsolutions.commn-am.com
Exposure Assessment: Evaluating the potential daily intake of Impurity D based on its specified limit and the maximum daily dose of the ivermectin product.
A crucial aspect of this assessment is understanding the origin of the impurity. This compound, also known as 28-Oxo Ivermectin B1a, is often a degradation product. smolecule.com Its formation can be influenced by factors like temperature, pH, and exposure to light or oxygen during manufacturing and storage. smolecule.com A risk-based approach helps in prioritizing which impurities pose a greater threat and require more stringent control. pharmaknowledgeforum.com For example, a risk evaluation may determine that the final product has no potential to contain certain types of impurities, such as nitrosamines. who.int
Development and Implementation of Control Strategies for this compound
Effective control strategies are essential to ensure that the level of this compound remains within the established specifications. pharmaguru.co These strategies are multifaceted and are implemented throughout the manufacturing process.
Process Optimization for Impurity Minimization
A thorough understanding of the ivermectin manufacturing process is the first step in minimizing the formation of Impurity D. contractpharma.com The synthesis of ivermectin is a multi-step process that begins with the fermentation of avermectins, followed by extraction, purification, and chemical modification. who.int
Process optimization techniques to reduce impurities can include:
Temperature Control: Maintaining specific temperature ranges during critical reaction steps can significantly reduce the formation of byproducts.
Solvent and Reagent Selection: The choice of solvents and reagents can influence impurity profiles.
Purification Techniques: Advanced purification methods like reversed-phase flash column chromatography have been shown to significantly improve the purity of ivermectin. google.com Techniques such as crystallization and filtration are also employed to remove impurities. pharmaknowledgeforum.com
Antioxidant Addition: For impurities formed through oxidation, the addition of antioxidants like ascorbic acid to the final formulation can limit their formation during storage.
In-Process Control (IPC) Measures
In-process controls are checks performed during the manufacturing process to monitor and, if necessary, adjust the process to ensure the final product meets its specifications. unideb.hu For this compound, IPCs could include:
Chromatographic Monitoring: Using techniques like HPLC to monitor the level of Impurity D at critical stages of the manufacturing process. contractpharma.com This allows for real-time adjustments to be made if the impurity levels are trending towards the specification limit.
Blend Uniformity Analysis: Ensuring the uniform distribution of the active ingredient and excipients before tablet compression. unideb.hu
Physical Parameter Checks: Monitoring physical characteristics of intermediate and final products, such as tablet hardness and weight. unideb.hu
Table 2: Example of In-Process Controls for Ivermectin Manufacturing
| Process Step | Control Parameter | Acceptance Criteria |
| Blending | Blend Uniformity | Relative Standard Deviation ≤ 5% |
| Compression | Tablet Weight Variation | ± 5% of average weight |
| Compression | Impurity D Level (HPLC) | ≤ Preliminary Limit |
Application of Quality by Design (QbD) Principles to Impurity Control
Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. iajps.comemerald.com The application of QbD principles is highly effective in controlling impurities like this compound.
The core elements of a QbD approach to impurity control include:
Quality Target Product Profile (QTPP): Defining the desired quality attributes of the final ivermectin product, including the acceptable level of Impurity D. ipinnovative.com
Critical Quality Attributes (CQAs): Identifying the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. ipinnovative.compharmtech.com The level of Impurity D is a CQA.
Critical Process Parameters (CPPs): Determining the process parameters that have a significant impact on the CQAs. nih.gov
Design Space: Establishing a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. nih.gov
Control Strategy: Implementing a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. iajps.com This includes material controls, process controls, and end-product testing. veeprho.com
By using QbD, manufacturers can develop a robust manufacturing process that consistently produces ivermectin with a low and controlled level of Impurity D. pharmtech.com
Role of Reference Standards and Certified Reference Materials for Impurity D
Reference standards and certified reference materials (CRMs) are indispensable tools in the pharmaceutical industry for ensuring the accuracy and reliability of analytical measurements. sigmaaldrich.comalfa-chemistry.com For this compound, these materials play a crucial role in:
Identification: Confirming the identity of the impurity peak in a chromatogram by comparing its retention time with that of the reference standard.
Quantification: Accurately determining the amount of Impurity D in a sample by using a CRM to create a standard curve. alfa-chemistry.com
Method Validation: Demonstrating the suitability of analytical methods for their intended purpose, including specificity, linearity, accuracy, and precision. alfa-chemistry.com
High-quality reference standards for ivermectin impurities are available from various suppliers and are often accompanied by a comprehensive Certificate of Analysis (CoA). lgcstandards.comlgcstandards.com The CoA provides detailed information about the material's characterization, purity, and traceability, which is essential for regulatory compliance. lgcstandards.com
Regulatory Science and Compliance for Ivermectin Impurities
International Council for Harmonisation (ICH) Guidelines on Impurities
The International Council for Harmonisation (ICH) has established a set of globally recognized guidelines that provide a framework for the registration of pharmaceuticals. These guidelines are pivotal in ensuring the quality of drug substances and drug products by setting standards for the control of impurities.
ICH Q3A(R2): Impurities in New Drug Substances
The ICH Q3A(R2) guideline provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. researchgate.netcbg-meb.nl It classifies impurities into organic, inorganic, and residual solvents. researchgate.net Ivermectin Impurity D falls under the category of an organic impurity, specifically a degradation product that can arise during the manufacturing process or upon storage.
The guideline establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. researchgate.net Any impurity observed at a level greater than the identification threshold must be structurally identified. researchgate.netresearchgate.net If the level exceeds the qualification threshold, the impurity must be qualified, meaning toxicological data must be gathered to establish its biological safety. researchgate.net
Table 1: ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification of Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
This table presents the standardized thresholds from the ICH Q3A(R2) guideline. researchgate.net
ICH Q3B(R2): Impurities in New Drug Products
Complementing Q3A(R2), the ICH Q3B(R2) guideline focuses on impurities in new drug products. drugfuture.comdntb.gov.ua It specifically addresses degradation products that can form when the drug substance interacts with excipients or the container closure system, or through degradation of the drug substance itself during the product's shelf life. researchgate.netfda.gov this compound, as an oxidative degradation product, is a key consideration under this guideline.
The specification for a new drug product should list the degradation products expected to occur. researchgate.net Similar to Q3A(R2), Q3B(R2) sets thresholds for reporting, identification, and qualification of degradation products, which are crucial for ensuring the product remains safe and effective throughout its lifecycle. researchgate.netich.org Any degradation product observed during stability studies at a level greater than the identification threshold must be identified. researchgate.net
ICH Q2(R1): Validation of Analytical Procedures
To accurately monitor and control impurities like this compound, the analytical methods used must be proven to be reliable. The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a framework for this validation. fda.govich.org The objective is to demonstrate that an analytical procedure is suitable for its intended purpose. ich.orgunideb.hu
For impurity testing, validation involves assessing several key characteristics:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including other impurities and degradants. For impurity tests, this involves demonstrating the separation of the impurity from other components. ich.org
Accuracy: The closeness of test results to the true value. fda.gov
Precision: The degree of scatter between a series of measurements from the same sample, evaluated at levels of repeatability and intermediate precision. fda.gov
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For ivermectin, a quantitation limit of 0.1% of the target concentration has been achieved in validated methods. researchgate.net
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. researchgate.net
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. fda.gov
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.net
Studies have demonstrated the development and validation of RP-HPLC methods for ivermectin analysis in accordance with ICH Q2(R1) guidelines. researchgate.netdntb.gov.ua
Regulatory Expectations for Impurity Profiling, Identification, and Quantification
Regulatory agencies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) expect a thorough impurity profile for any drug substance and product. researchgate.net This involves the identification, structural elucidation, and quantitative determination of impurities. researchgate.net For Ivermectin, this means that manufacturers must have a comprehensive understanding of all potential process-related impurities and degradation products, including this compound.
The European Pharmacopoeia (Ph.Eur.) and the United States Pharmacopeia (USP) provide official monographs for Ivermectin that set legally enforceable standards. These monographs include specific tests and acceptance criteria for related substances.
The Ph.Eur. monograph for Ivermectin (1336) specifies limits for impurities detected by liquid chromatography. drugfuture.comphenomenex.com While it does not name Impurity D, it sets a limit for any impurity with a relative retention time of 1.3 to 1.5 and a general limit for any other impurity. drugfuture.com Public assessment reports for Ivermectin products confirm that marketing authorization holders must meet these requirements and often set additional in-house specifications for identified and unidentified impurities. cbg-meb.nlgeneesmiddeleninformatiebank.nl
Table 2: Limits for Related Substances in Ivermectin Drug Substance (European Pharmacopoeia 7.0)
| Impurity | Acceptance Criterion (Limit) |
|---|---|
| Impurity with a relative retention of 1.3 to 1.5 | Not more than 2.5% |
| Any other impurity | Not more than 1.0% |
| Total impurities | Not more than 5.0% |
| Disregard limit | 0.05% |
This table summarizes the limits for related substances as specified in the Ph.Eur. 7.0 monograph for Ivermectin. drugfuture.com
The USP monograph for Ivermectin also outlines a test for "Related compounds," setting a limit for the sum of all impurity peaks. pharmacopeia.cn Specific product monographs, such as for Ivermectin Injection, provide explicit limits for individual and total impurities. drugfuture.com
Strategies for Compliance with Global Pharmaceutical Regulations (e.g., USP, EP)
To ensure compliance with global regulations regarding this compound and other impurities, pharmaceutical manufacturers employ a multi-faceted strategy grounded in robust scientific principles and quality risk management.
A primary strategy is the development and implementation of a stability-indicating analytical method, typically a reversed-phase high-performance liquid chromatography (RP-HPLC) method. dntb.gov.ua This method must be fully validated according to ICH Q2(R1) guidelines to prove its suitability for quantifying Ivermectin and its impurities. researchgate.net The method must demonstrate specificity to separate this compound from the main components (H2B1a and H2B1b) and other related substances.
Forced degradation studies are a critical component of this strategy. As prescribed by ICH guidelines, the Ivermectin drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light. researchgate.nettandfonline.com These studies help to identify likely degradation products, like the oxidative product this compound, and establish degradation pathways. This information is essential for developing a method that can effectively monitor these impurities on stability. researchgate.net
Setting appropriate specifications for the drug substance and the finished product is a cornerstone of compliance. These specifications must include tests and acceptance criteria for all known and potential impurities. The limits are based on pharmacopoeial standards, ICH thresholds, and data from batches used in clinical and safety studies. drugfuture.comunideb.hupharmacopeia.cn
Finally, the use of highly characterized reference standards is essential for the accurate identification and quantification of impurities. Official reference standards, such as those from the USP and the European Directorate for the Quality of Medicines & HealthCare (EDQM), are used to validate analytical methods and as comparators in routine testing. drugfuture.comphenomenex.com For impurities like this compound, commercially available reference materials are used to confirm its identity and ensure accurate quantification in quality control laboratories. lgcstandards.com
Future Directions and Emerging Research in Ivermectin Impurity D Analysis
Development of Novel Analytical Technologies for Enhanced Sensitivity and Specificity
The detection and quantification of impurities at trace levels are paramount for ensuring the quality and safety of active pharmaceutical ingredients (APIs). While High-Performance Liquid Chromatography (HPLC) remains a cornerstone for impurity profiling, future developments are geared towards overcoming its limitations, such as long run times and insufficient selectivity for certain structurally similar impurities. bohrium.com
Next-generation analytical technologies are being explored to achieve lower limits of detection (LOD) and quantification (LOQ) for impurities like Ivermectin Impurity D. Key areas of development include:
Ultra-High Performance Liquid Chromatography (UHPLC/UPLC): The use of UPLC systems, with their smaller particle-sized columns (typically <2 µm), allows for faster analysis times, greater resolution, and improved sensitivity compared to traditional HPLC. This is particularly beneficial for resolving closely eluting peaks of ivermectin and its impurities.
Advanced Mass Spectrometry (MS) Techniques: The coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS, is becoming indispensable. bohrium.com These techniques provide highly accurate mass measurements, enabling the confident identification and structural elucidation of unknown impurities and degradation products. researchgate.net For instance, a method using an HPLC-HRMS system successfully analyzed ivermectin degradation products, demonstrating the power of this technology. bohrium.com
Automated Sample Preparation and Extraction: Innovations in automated systems, such as those for dried blood spot (DBS) analysis, streamline the sample preparation process, reducing manual error and increasing throughput. nih.gov While developed for analyzing the parent drug, such automated extraction techniques could be adapted for impurity analysis in various matrices, ensuring consistent recoveries and minimizing variability. nih.gov
These advanced techniques are crucial for moving beyond simple detection to a more comprehensive understanding of the impurity profile.
| Technology | Advantage for Impurity D Analysis | Research Finding | Citation |
| UHPLC/UPLC-MS/MS | Increased speed, resolution, and sensitivity; no derivatization required. | Utilized for the simultaneous determination of ivermectin and other drugs, demonstrating realistic retention times and enhanced sensitivity. | nih.govresearchgate.net |
| HPLC-HRMS | High mass accuracy for definitive structural elucidation of degradation products. | An efficient HPLC-HRMS method was developed to analyze ivermectin degradation products, separating them within 25 minutes. | bohrium.com |
| Automated Extraction | Reduced manual error, increased throughput, and consistent recoveries. | A fully automated DBS extraction system showed consistent recoveries (62.8 ± 4.3%) and is suitable for high-throughput analysis. | nih.gov |
Application of Chemometrics and Multivariate Data Analysis in Impurity Profiling
As analytical methods generate increasingly large and complex datasets, chemometrics and multivariate data analysis have become essential tools for extracting meaningful information. researchgate.net Rather than assessing chromatographic peaks or spectral data points individually (univariate analysis), multivariate methods analyze the entire dataset simultaneously, uncovering hidden patterns and relationships. researchgate.net
For impurity profiling of ivermectin, techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be applied to:
Pattern Recognition: Differentiate between batches of ivermectin based on their unique impurity profiles. This can help identify deviations in the manufacturing process that may lead to the formation of this compound.
Process Analytical Technology (PAT): Implement real-time monitoring of the manufacturing process. By analyzing spectral data (e.g., from Near-Infrared or Raman spectroscopy) in-line, manufacturers can predict and control the formation of impurities before the final product stage.
Data Fusion: Combine data from multiple analytical techniques (e.g., HPLC, MS, NMR) to build a more comprehensive and robust model of the impurity profile, enhancing the reliability of impurity identification and quantification.
The application of chemometrics provides a powerful approach to transform raw analytical data into actionable process knowledge, leading to better control over impurity levels. conicet.gov.ar
Integration of Computational Chemistry for Predicting Impurity Formation and Structural Elucidation
Computational chemistry and molecular modeling offer powerful predictive capabilities that can accelerate and refine the process of impurity analysis. These in silico methods are increasingly used to complement experimental data, providing insights that can be difficult to obtain through laboratory work alone.
Key applications relevant to this compound include:
Prediction of Degradation Pathways: Computational models can be used to predict the likely degradation products of ivermectin under various stress conditions (e.g., acid, base, oxidation, light). This allows researchers to proactively search for specific potential impurities, including those that might be structurally related to Impurity D, rather than reacting to their discovery.
Structural Elucidation: When an unknown impurity is detected, computational tools can aid in its identification. By combining experimental data from MS and NMR with theoretical calculations, chemists can propose and verify the most probable molecular structures. researchgate.netnih.gov Techniques like Density Functional Theory (DFT) calculations have been used to investigate the structure of ivermectin complexes. researchgate.net
Toxicity Prediction: Computational toxicology tools can perform a threshold of toxicological concern (TTC) assessment to predict the potential carcinogenicity or mutagenicity of an impurity based on its structure. This is a critical step in risk assessment, especially for newly identified impurities.
Molecular dynamics simulations, for instance, have been employed to understand the interaction of ivermectin with biological targets, and similar computational approaches can be directed toward understanding how process reagents or conditions might interact with the ivermectin molecule to form impurities. mdpi.comnih.gov
| Computational Application | Relevance to Impurity D | Research Finding | Citation |
| Molecular Dynamics Simulations | Predicts interactions that may lead to impurity formation. | Used to explore ivermectin's binding activity and interactions with biological molecules. | mdpi.com |
| NMR and Modeling Combination | Elucidates the 3D structure of ivermectin and its derivatives. | Combined NMR with Rosetta modeling to reveal details of ivermectin binding and induced structural changes. | nih.govnih.gov |
| Grand Canonical Monte Carlo (GCMC) Simulations | Screens materials and conditions for interactions with ivermectin. | Employed to screen over 14,000 structures to identify promising candidates for ivermectin adsorption. | researchgate.net |
Q & A
Q. Table 1. Analytical Method Validation Parameters for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
